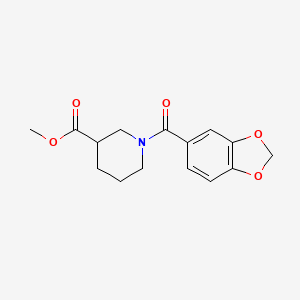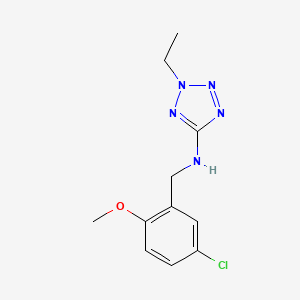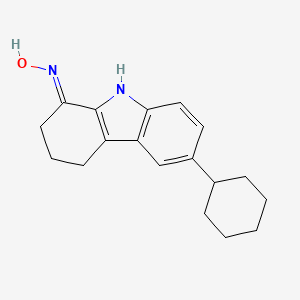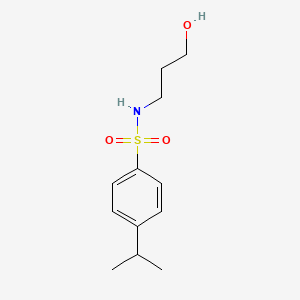![molecular formula C14H12N2O2S2 B13376924 7-hydroxy-2-[(4-methylbenzyl)sulfanyl][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13376924.png)
7-hydroxy-2-[(4-methylbenzyl)sulfanyl][1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-2-[(4-methylbenzyl)sulfanyl][1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-[(4-methylbenzyl)sulfanyl][1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of pyridine derivatives followed by thiazole heterocycle annulation. One common method involves the reaction of hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required quality standards.
化学反应分析
Types of Reactions
7-hydroxy-2-[(4-methylbenzyl)sulfanyl][1,3]thiazolo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
7-hydroxy-2-[(4-methylbenzyl)sulfanyl][1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 7-hydroxy-2-[(4-methylbenzyl)sulfanyl][1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Pyridine derivatives: These compounds share the pyridine ring structure and are widely used in medicinal chemistry.
Uniqueness
The uniqueness of 7-hydroxy-2-[(4-methylbenzyl)sulfanyl][1,3]thiazolo[4,5-b]pyridin-5(4H)-one lies in its combined thiazole and pyridine rings, which confer distinct biological properties. This dual-ring structure enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C14H12N2O2S2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
7-hydroxy-2-[(4-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H12N2O2S2/c1-8-2-4-9(5-3-8)7-19-14-16-13-12(20-14)10(17)6-11(18)15-13/h2-6H,7H2,1H3,(H2,15,17,18) |
InChI 键 |
NUXAXZIENHTZJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(S2)C(=CC(=O)N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-chlorophenoxy)ethyl]-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376845.png)
![1-(3-chlorobenzyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376849.png)

![2-{2-[4-(Diethylamino)phenyl]vinyl}-1-methylpyridinium](/img/structure/B13376867.png)
![6,13-Dimethyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B13376871.png)

![Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)propanoate](/img/structure/B13376880.png)

![4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one](/img/structure/B13376894.png)
![6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376910.png)

![3-[1-(3,4-dichlorophenyl)-1H-tetraazol-5-yl]-5-fluoro-1H-indole](/img/structure/B13376918.png)
![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B13376920.png)
